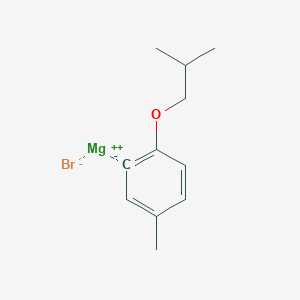
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity with a wide range of electrophiles. The presence of the benzene ring and the magnesium-bromide moiety makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is typically prepared by reacting 1-methyl-4-(2-methylpropoxy)benzene-5-ide with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Alkanes: Result from the reaction with alkyl halides.
Biaryls: Produced in coupling reactions.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used to synthesize complex molecules through various reactions, including the formation of carbon-carbon bonds. It is a valuable tool in the synthesis of pharmaceuticals and natural products.
Biology
While not directly used in biological systems, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is used to create drug candidates and intermediates. Its ability to form carbon-carbon bonds makes it essential in the synthesis of complex drug molecules.
Industry
In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in forming various chemical bonds makes it a valuable reagent in industrial processes.
Mechanism of Action
The reactivity of magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is primarily due to the presence of the magnesium-bromide moiety. The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The benzene ring provides stability to the compound through resonance, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
Magnesium;phenylmagnesium bromide: Another Grignard reagent with a benzene ring.
Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Magnesium;tert-butylmagnesium bromide: Contains a tert-butyl group instead of the 2-methylpropoxy group.
Uniqueness
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.
Properties
IUPAC Name |
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGYRPJHAAILJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OCC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
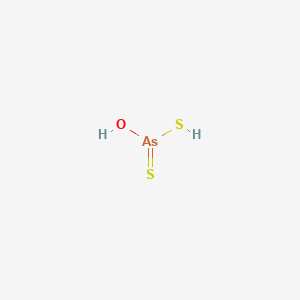
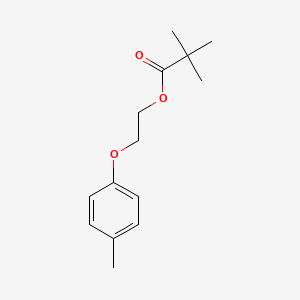
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


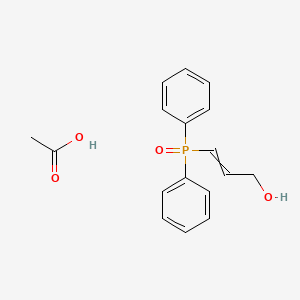
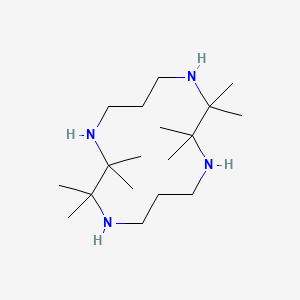
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
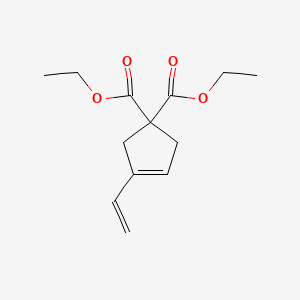

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
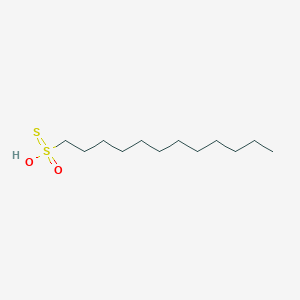
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
